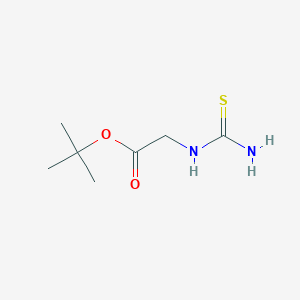

(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Modular Synthesis Strategies

Researchers have developed a modular approach to synthesize benzofurans, including those with structures related to "(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid." This method involves Claisen rearrangement and ring-closing metathesis, allowing for the production of various phenylpropanoid natural products in good to excellent yields. Such synthetic strategies enhance the accessibility of benzofurans for further scientific investigation (Kotha & Solanke, 2022).

Coordination Chemistry and Materials Science

Benzofuran derivatives demonstrate potential in coordination chemistry and materials science. For instance, certain benzofuran compounds can be synthesized and used to prepare complexes with metals such as copper and cobalt, exhibiting high thermal stability. These complexes might find applications in the development of new materials or catalytic processes (Mojumdar, Šimon, & Krutošíková, 2009).

Environmental Applications

Benzofuran derivatives are also explored for environmental applications, such as selective extraction of heavy metals from solutions. This research is critical for developing more efficient and selective methods for remediating polluted environments (Hayashita et al., 1999).

Synthetic Chemistry

The palladium-catalyzed reactions of propargylic carbonates with nucleophiles have been employed to synthesize substituted benzofurans, showcasing the versatility of benzofurans in synthetic organic chemistry. This methodology opens up new pathways for the creation of complex organic molecules for further research and potential application (Yoshida, Morishita, Fujita, & Ihara*, 2004).

Biological Research

Benzofuran derivatives are subjects of biological research, exploring their potential as antioxidants and antibacterials. The synthesis of phenolic esters and amides of benzofuran compounds and their evaluation for antioxidant and antibacterial activities highlight the potential of benzofurans in the development of new therapeutic agents (Shankerrao, Bodke, & Mety, 2013).

properties

IUPAC Name |

(E)-3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNXGNXQIAHKMK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(7-methoxy-1-benzofuran-2-yl)-2-propenoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)

![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)